N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
Overview
Description
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide is a chemical compound with the molecular formula C10H8N2O3 and a molecular weight of 204.19 g/mol It is known for its unique structure, which includes an isoindoline core with an acetamide group attached
Safety and Hazards
Mechanism of Action
Target of Action
Phthalimide derivatives have been known to target various cellular components and processes . More research is needed to identify the specific targets of 4-acetylaminophthalimid.
Mode of Action
Phthalimide derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by 4-acetylaminophthalimid require further investigation.
Biochemical Pathways
Phthalimide derivatives have been shown to influence various biochemical pathways
Result of Action
Phthalimide derivatives have been shown to exhibit antiproliferative activity against cancer cells
Action Environment
It’s known that environmental factors can significantly impact the action of chemical compounds . More research is needed to understand how environmental factors influence the action of 4-acetylaminophthalimid.
Biochemical Analysis
Biochemical Properties
4-acetylaminophthalimid has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported that this compound can be involved in antineoplastic activities against cancer cells
Cellular Effects
The effects of 4-acetylaminophthalimid on various types of cells and cellular processes have been studied. For example, it has been reported to exhibit antiproliferative activity against certain cancer cells, such as Panc-1, Sk-mel-28, and PC-3 cells . It has been suggested that 4-acetylaminophthalimid may influence cell function by inducing changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 4-acetylaminophthalimid at different dosages in animal models have not been extensively studied. It is crucial to understand the dosage effects of any compound in animal models to determine its safety and efficacy .
Metabolic Pathways
Like many compounds, it is likely to interact with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Subcellular Localization
Understanding where a compound is localized within a cell can provide important insights into its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide typically involves the reaction of phthalic anhydride with an amine, followed by acetylation. The reaction conditions often include the use of solvents such as dimethylformamide or acetic acid, and the process may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its reactivity and applications.
Substitution: The acetamide group can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized isoindoline derivatives, while substitution reactions can introduce various functional groups onto the acetamide moiety .
Scientific Research Applications
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- N-(2-naphthalen-1-yl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide
- N-allyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- N-(1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-N-phenyl-acetamide
Uniqueness
Its isoindoline core and acetamide group make it a versatile compound for various chemical transformations and research applications .
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-5(13)11-6-2-3-7-8(4-6)10(15)12-9(7)14/h2-4H,1H3,(H,11,13)(H,12,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIDIYNSOHDQLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30310609 | |
Record name | F1105-0116 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30310609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10506-95-3 | |
Record name | N-(2,3-Dihydro-1,3-dioxo-1H-isoindol-5-yl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10506-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 229337 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010506953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC229337 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229337 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | F1105-0116 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30310609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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